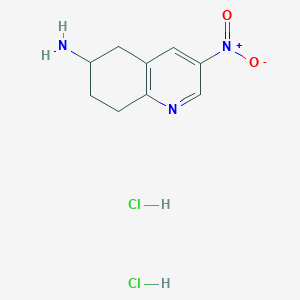

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

Beschreibung

Historical Context of Tetrahydroquinoline Research

The development of tetrahydroquinoline chemistry has its roots in the broader exploration of quinoline derivatives that began in the nineteenth century, with systematic investigations into the reduction and functionalization of these aromatic nitrogen heterocycles gaining momentum throughout the twentieth century. Early pioneering work established the fundamental understanding that tetrahydroquinolines could be accessed through various reduction strategies, with catalytic hydrogenation emerging as a primary synthetic approach. The recognition that tetrahydroquinoline represents a semi-hydrogenated derivative of quinoline opened pathways for extensive chemical modifications and functional group introductions.

Over the past two decades, significant advances have been made in developing domino reaction sequences for tetrahydroquinoline synthesis, with researchers such as Bunce and co-workers introducing several practical and efficient domino reactions to generate these heterocycles. These developments included innovative reduction-reductive amination strategies under hydrogenation conditions using palladium on carbon catalysts, which demonstrated the feasibility of multi-step sequences triggered by catalytic reduction of nitro groups, followed by formation of cyclic imines and subsequent reduction to yield tetrahydroquinolines in yields ranging from 93% to 98%. The evolution of these synthetic methodologies has been particularly noteworthy for their ability to achieve high diastereoselectivity, with hydrogen addition occurring predominantly to the molecular face opposite to ester groups, resulting in specific stereochemical relationships between substituents.

The progression from simple hydrogenation techniques to sophisticated multi-component reactions reflects the maturation of tetrahydroquinoline chemistry as a distinct research field. Investigations into nucleophilic aromatic substitution terminating events have expanded the synthetic toolkit, with domino reductive amination-nucleophilic aromatic substitution sequences proving highly successful in producing desired heterocycles in yields ranging from 58% to 98%. These advances have established tetrahydroquinolines as accessible synthetic targets while simultaneously revealing their potential for further functionalization and derivatization.

Significance of Nitro-Substituted Tetrahydroquinolines in Chemical Research

Nitro-substituted tetrahydroquinolines occupy a unique position in heterocyclic chemistry due to the profound influence of the nitro group on both the electronic properties and synthetic accessibility of these molecules. The nitro functional group serves as both an electron-withdrawing substituent that significantly alters the reactivity patterns of the tetrahydroquinoline core and as a versatile synthetic handle for further chemical transformations. Historical investigations into the nitration of tetrahydroquinoline derivatives have revealed position-specific reactivity patterns, with studies demonstrating that direct nitration of 1,2,3,4-tetrahydroquinoline yields predominantly 7-nitro-1,2,3,4-tetrahydroquinoline, while acetylated derivatives produce mixtures of 6-nitro and 7-nitro isomers in approximately 2:1 ratios.

The strategic importance of nitro-substituted tetrahydroquinolines extends beyond their synthetic accessibility to encompass their role as intermediates in complex multi-step syntheses. Research has shown that the presence of nitro groups enables subsequent transformations through reduction to corresponding amino derivatives, providing access to diverse functionalized tetrahydroquinoline architectures. These reduction processes have been successfully demonstrated using catalytic hydrogenation methods, converting nitro-substituted tetrahydroquinolines to their corresponding amino analogues in quantitative yields.

Contemporary research has expanded the scope of nitro-substituted tetrahydroquinoline synthesis through innovative organocatalytic approaches, with asymmetric intramolecular aza-Henry reactions providing access to trans-2-aryl-3-nitro-tetrahydroquinoline products in high yields and good enantioselectivities. These developments have been facilitated by bifunctional tertiary amine-thiourea catalysts, demonstrating the continuing evolution of synthetic methodologies for accessing these structurally complex molecules. The ability to control both the regiochemistry and stereochemistry of nitro group introduction has established these compounds as valuable synthetic intermediates for accessing more complex molecular architectures.

Overview of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride represents a sophisticated molecular architecture that combines multiple functional elements within a single heterocyclic framework. The compound possesses the molecular formula C₉H₁₁N₃O₂ in its free base form, with a molecular weight of 266.13 for the dihydrochloride salt. The structural complexity of this molecule arises from the presence of both nitro and amino functional groups positioned at the 3- and 6-positions respectively of the tetrahydroquinoline core, creating a molecule with unique electronic and steric properties.

The specific positioning of functional groups in 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride reflects the sophisticated control achievable in modern heterocyclic synthesis. The nitro group at the 3-position places this electron-withdrawing substituent directly on the pyridine ring portion of the tetrahydroquinoline system, while the amino group at the 6-position resides on the saturated cyclohexane ring portion. This functional group arrangement creates distinct electronic environments within the molecule, with the nitro group providing electron-deficient character to the aromatic portion while the amino group contributes nucleophilic and basic properties to the saturated region.

The dihydrochloride salt form of this compound enhances its handling characteristics and stability profile for research applications. Formation of the dihydrochloride salt involves protonation of both the quinoline nitrogen and the amino group, creating a doubly charged cationic species balanced by two chloride anions. This salt formation significantly improves the water solubility of the compound compared to its free base form and provides enhanced stability during storage and handling procedures.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1443981-04-1 |

| Molecular Formula (dihydrochloride) | C₉H₁₃Cl₂N₃O₂ |

| Molecular Weight | 266.13 |

| International Union of Pure and Applied Chemistry Name | 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride |

| Simplified Molecular Input Line Entry System | NC1CCc2c(C1)cc(cn2)N+[O-].Cl.Cl |

Recent synthetic developments have demonstrated various approaches for accessing structurally related nitro-substituted tetrahydroquinoline derivatives, including stepwise dearomatization-nitration-enantioselective homoenolate reactions of quinolines that construct C3-nitro-substituted tetrahydroquinolines with remarkable diastereoselectivity and enantioselectivity. These advances highlight the continuing research interest in developing efficient synthetic routes to complex tetrahydroquinoline architectures and underscore the importance of compounds such as 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride as representative examples of this molecular class.

Eigenschaften

IUPAC Name |

3-nitro-5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.2ClH/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14;;/h4-5,7H,1-3,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUWDZPNSHZEFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidation and Functional Group Introduction

A representative method involves the oxidation of 3-methyl-5,6,7,8-tetrahydroquinoline to form oxides or oximes, which serve as intermediates for further functionalization:

- Oxidation: 3-Methyl-5,6,7,8-tetrahydroquinoline is dissolved in glacial acetic acid and treated with 30% hydrogen peroxide to form the N-oxide derivative.

- Conversion to Oxime: The quinolinone intermediate is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol to yield 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline.

This oxime intermediate is crucial for subsequent reduction steps to introduce the amino group.

Reduction to Amino Derivative

The oxime is reduced to the corresponding amine using catalytic hydrogenation:

- The oxime is dissolved in ethanol and treated with 2N sodium hydroxide.

- Nickel-aluminum alloy is added portionwise at room temperature to catalyze the reduction.

- After completion, the mixture is filtered and evaporated; the residue is extracted with chloroform.

- The amine is isolated as its hydrochloride salt by treatment with ethereal HCl and recrystallization.

This process yields 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride , a close analog to the target compound.

Nitration and Amination at Specific Positions

For the preparation of 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride , nitration is introduced at the 3-position, and amination at the 6-position is achieved through:

- Selective nitration using controlled conditions to avoid over-nitration.

- Amination via substitution reactions or reductive amination involving aldehydes or imines derived from tetrahydroquinoline amines.

One patented process describes the condensation of 5,6,7,8-tetrahydroquinolinylamine with alkyl aldehydes bearing protecting groups to form imines, which are then reduced to secondary amines. Subsequent reaction with haloalkyl-substituted heterocycles and deprotection steps yield the amino-substituted tetrahydroquinoline derivatives.

Protection and Deprotection Strategies

To manage the reactivity of amino groups during synthesis, protecting groups such as phthalimido or di-tert-butoxycarbonyl (di-BOC) are employed:

- Amines are protected before key transformations.

- After functionalization, protecting groups are removed by hydrolysis or acidic treatment to liberate free amines.

- This strategy improves yield and selectivity in the synthesis of complex tetrahydroquinoline derivatives.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The oxidation and reduction steps have been shown to proceed with good yields (typically >70%) and high purity, as confirmed by melting points and elemental analysis consistent with calculated values.

- The use of nickel-aluminum alloy as a catalyst provides a mild and efficient reduction environment for oximes to amines, avoiding over-reduction or side reactions.

- Protection strategies employing phthalimido and di-BOC groups enable selective functionalization without amino group interference, enhancing overall synthesis efficiency.

- The hydrochloride salt formation stabilizes the amine and improves crystallinity, facilitating purification and handling.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of tetrahydroquinoline, which can be further utilized in different chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Biological Research

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride has shown promise in various biological studies:

- Enzyme Inhibition: It has been employed in studies focusing on enzyme inhibition mechanisms. For instance, it has been investigated as an inhibitor of neuronal nitric oxide synthase (nNOS), which is relevant in neurological disorders .

- Antimicrobial Activity: The compound is being explored for its potential antimicrobial properties. Research indicates that derivatives of tetrahydroquinoline can exhibit significant antibacterial and antifungal activities.

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively:

- Therapeutic Potential: It has been investigated for its anticancer properties. Studies suggest that certain derivatives can inhibit tumor growth in preclinical models .

- Pain Management: Research has indicated that related compounds can alleviate neuropathic pain in animal models, making them candidates for pain management therapies .

Industrial Applications

In addition to its biological applications, 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride is used in industrial processes:

- Dyes and Pigments Production: The compound serves as an intermediate in the synthesis of various dyes and pigments due to its stable structure and reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against common pathogens. The results indicated that compounds similar to 3-nitro derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, demonstrating their potential as lead compounds for drug development.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 3-Nitro Derivative A | S. aureus | 15 |

| 3-Nitro Derivative B | E. coli | 12 |

Case Study 2: Neuropathic Pain Relief

In a preclinical trial involving rats with nerve injury-induced pain, a derivative of tetrahydroquinoline was administered. The results showed a reduction in both thermal hyperalgesia and tactile allodynia at doses of 30 mg/kg.

| Treatment Group | Pain Measurement (Baseline vs Post-Treatment) |

|---|---|

| Control | 8.5 vs 8.0 |

| Treatment | 8.4 vs 5.0 |

Wirkmechanismus

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Trientine Dihydrochloride

- Structure : A linear tetraamine (triethylenetetramine) with two HCl molecules.

- Key differences :

Pramipexole Dihydrochloride

- Structure : Benzothiazole derivative with tetrahydro ring and amine groups.

- Key differences: Contains sulfur in the heterocycle (benzothiazole vs. quinoline). Application: Dopamine agonist for Parkinson’s disease . Solubility: Enhanced by dihydrochloride salt, analogous to the target compound .

6-Nitro-2,3-diphenylquinoxaline

- Structure: Quinoxaline core with nitro and phenyl groups.

- Key differences: Aromatic quinoxaline (non-hydrogenated) vs. tetrahydroquinoline. Reactivity: Nitro group reduced to amine in catalytic hydrogenation . Application: Precursor for fluorescent dyes or ligands.

Other Naphthyridine Derivatives

- Examples: tert-Butyl 2-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Carbamate-protected amine, used in peptide mimetics. 8-Bromo-2-methoxy-1,5-naphthyridine: Halogenated derivative for cross-coupling reactions.

Biologische Aktivität

3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃Cl₂N₃O₂

- Molecular Weight : 266.12 g/mol

- CAS Number : 1443981-04-1

- LogP : 0.53

- Polar Surface Area : 82 Ų

The compound features both a nitro group and an amine group, which contribute to its reactivity and biological activity. Its structure allows it to participate in various chemical transformations, making it valuable in synthetic chemistry and medicinal applications.

Synthesis

The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride typically involves:

- Nitration of Tetrahydroquinoline : The initial step involves the introduction of a nitro group to the tetrahydroquinoline backbone.

- Amination : Following nitration, amination reactions are performed to introduce the amine functionality.

- Purification : The final product is purified through crystallization or chromatography to achieve the desired purity level.

Antimicrobial Properties

Research indicates that 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride exhibits notable antimicrobial activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

A study reported a half-maximal inhibitory concentration (IC₅₀) of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity.

The biological effects of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell survival.

- Receptor Modulation : The compound could modulate receptor activity linked to cellular signaling pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results showed significant inhibition compared to standard antibiotics.

- Cancer Cell Line Study : In a controlled experiment on HeLa cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-nitro-5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride with high purity?

- Methodology : Synthesis typically involves multi-step reactions starting from tetrahydroquinoline derivatives. Key steps include nitration at the 3-position, followed by amine functionalization and dihydrochloride salt formation. Chiral resolution may be required if stereocenters are present .

- Characterization : Use NMR (¹H/¹³C), HPLC (with UV detection at 254 nm), and mass spectrometry to confirm structure and purity. For diastereomers, chiral HPLC or polarimetry is recommended .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and quantify impurities (e.g., nitro-reduction byproducts). Dihydrochloride salts generally exhibit superior stability compared to hydrochloride forms due to enhanced crystallinity .

Q. What analytical techniques are critical for quantifying impurities in this compound?

- Methods :

GC-FID : Suitable for volatile impurities; optimize column temperature and carrier gas flow rate.

HPLC-UV/Vis : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile).

LC-MS : Identify non-volatile degradation products (e.g., deaminated or oxidized species) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of chiral analogs of this compound?

- Approach :

- Employ asymmetric catalysis (e.g., chiral ligands in hydrogenation steps) or enzymatic resolution.

- Use X-ray crystallography or NOE NMR to confirm absolute configuration.

- Reference: Evidence of stereochemical challenges in tetrahydroquinoline derivatives highlights the need for rigorous chiral validation .

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

- Methodology :

Perform phase-solubility studies in binary solvent systems (e.g., water-DMSO).

Use DSC/TGA to identify polymorphic forms affecting solubility.

Dihydrochloride salts often show higher aqueous solubility than free bases, but pH-dependent precipitation may occur .

Q. How can degradation pathways be mapped under oxidative or hydrolytic conditions?

- Experimental Design :

- Expose the compound to forced degradation (e.g., H₂O₂ for oxidation, HCl/NaOH for hydrolysis).

- Track degradation products via LC-QTOF-MS and propose mechanistic pathways (e.g., nitro-group reduction or ring-opening) .

Q. What in vitro models are suitable for studying its biological interactions?

- Recommendations :

- Use cell-based assays (e.g., HEK293 or primary neurons) to evaluate receptor binding or enzyme inhibition.

- Pre-solubilize in DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Reference: Similar tetrahydroquinoline derivatives have been studied for CNS-targeted activity .

Q. How to optimize synthetic yield while minimizing byproduct formation?

- Strategies :

- Screen reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments).

- Introduce protecting groups (e.g., Boc for amines) to prevent unwanted side reactions during nitration .

Methodological Notes

- Data Contradictions : Discrepancies in reported solubility or stability may arise from polymorphic variations or residual solvents. Always cross-validate with multiple techniques (e.g., PXRD for crystallinity) .

- Regulatory Compliance : For preclinical studies, ensure batch-to-batch consistency using QC protocols aligned with ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.